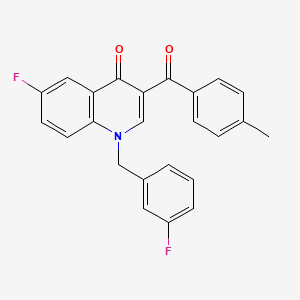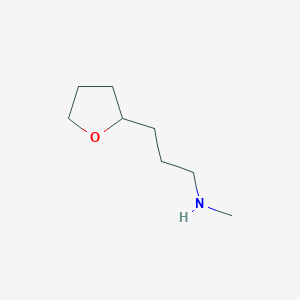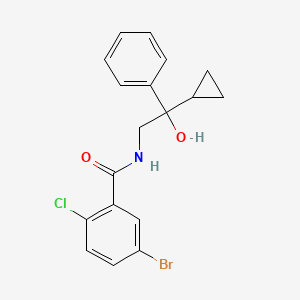
5-bromo-2-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-bromo-2-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide” is a benzamide derivative. Benzamides are a class of compounds containing a benzene ring and an amide group. They are used in a wide range of applications, including as building blocks in organic synthesis and as pharmaceuticals .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate benzoyl chloride (5-bromo-2-chlorobenzoyl chloride) with the corresponding amine (2-cyclopropyl-2-hydroxy-2-phenylethylamine). This is a common method for the synthesis of amides .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzene ring substituted with a bromine atom at the 5-position and a chlorine atom at the 2-position. The benzene ring is also substituted with an amide group, which consists of a carbonyl group (C=O) and an amine group (NH). The amine group is further substituted with a 2-cyclopropyl-2-hydroxy-2-phenylethyl group .Chemical Reactions Analysis
As a benzamide derivative, this compound would be expected to undergo reactions typical of both benzene rings and amides. For example, it could undergo electrophilic aromatic substitution reactions on the benzene ring, or it could participate in amide bond-forming reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzene ring would make it relatively nonpolar and hydrophobic, while the amide group would introduce some polarity and potential for hydrogen bonding .Applications De Recherche Scientifique
Medicinal Chemistry: Potential Therapeutic Agent Synthesis
In medicinal chemistry, this compound could be a precursor in the synthesis of potential therapeutic agents. Its bromo and chloro substituents make it a candidate for further functionalization through nucleophilic substitution reactions . This could lead to the development of new drugs with improved pharmacokinetic properties.
Biochemistry: Enzyme Inhibition Studies
The structural complexity of the compound, including the presence of a benzamide moiety, suggests it could interact with various enzymes, potentially acting as an inhibitor. It could be used in biochemistry to study enzyme mechanisms or to develop inhibitors for enzymes that are therapeutic targets .
Pharmacology: Pharmacokinetic Modulation
In pharmacology, the compound’s cyclopropyl and phenylethyl groups could be involved in modulating the pharmacokinetics of drug molecules. Researchers might explore how these groups affect the absorption, distribution, metabolism, and excretion (ADME) of the compound .
Organic Synthesis: Building Block for Complex Molecules
This compound could serve as a versatile building block in organic synthesis. Its reactive sites allow for various chemical transformations, making it useful for constructing more complex molecules, such as natural product analogs or polymers with specific properties .
Chemical Engineering: Process Optimization
In chemical engineering, the compound could be used to optimize synthetic processes. Its stability under different conditions can be studied to improve the efficiency and yield of chemical reactions, which is crucial for industrial-scale production .
Materials Science: Functional Material Development
Lastly, in materials science, the compound’s aromatic structure and halogen atoms might be utilized to develop new functional materials. These materials could have applications in electronics, coatings, or as additives to improve material properties .
Orientations Futures
The future directions for research on this compound could include further investigation of its synthesis, characterization of its physical and chemical properties, and exploration of its potential biological activities. It could also be interesting to study its interactions with other molecules and its potential uses in various applications .
Propriétés
IUPAC Name |
5-bromo-2-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrClNO2/c19-14-8-9-16(20)15(10-14)17(22)21-11-18(23,13-6-7-13)12-4-2-1-3-5-12/h1-5,8-10,13,23H,6-7,11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHEKSXDHGRRQMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C2=C(C=CC(=C2)Br)Cl)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

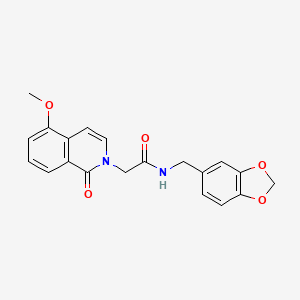
![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-5-[1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazol-5-yl]-1,3,4-oxadiazole](/img/structure/B2880554.png)
![3-(1H-benzotriazol-1-yl)-N'-[(1Z)-1-(4-bromophenyl)ethylidene]propanehydrazide](/img/structure/B2880556.png)
![N-[[1-(3-Chloro-2-fluorophenyl)cyclopentyl]methyl]prop-2-enamide](/img/structure/B2880560.png)
![{[(4-Bromophenyl)methyl]carbamoyl}methyl 2,4-dimethylbenzoate](/img/structure/B2880562.png)
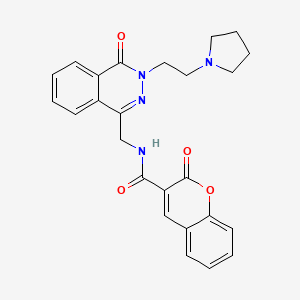
![1-[(3,4-Dimethoxyphenyl)methyl]-3-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]urea](/img/structure/B2880564.png)
![3-[4-(Methoxycarbonyl)-1,3-thiazol-2-yl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2880565.png)



